molecular formula C7H9Cl2FN2 B1450125 (R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride CAS No. 1213210-76-4

(R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1450125
CAS No.: 1213210-76-4
M. Wt: 211.06 g/mol
InChI Key: GVPGGMGCTBEGPF-PGMHMLKASA-N
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Description

®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical properties to the compound

Properties

IUPAC Name

(1R)-1-(6-chloro-5-fluoropyridin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2.ClH/c1-4(10)5-2-6(9)7(8)11-3-5;/h2-4H,10H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPGGMGCTBEGPF-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(N=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(N=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro-Substituted Pyridine Precursors

A common approach involves reducing 2-chloro-5-fluoro-3-nitropyridine to the corresponding amine intermediate, 2-chloro-5-fluoropyridin-3-amine, which is a key precursor.

  • Reagents and Conditions:
    • Iron powder and ammonium chloride in a solvent mixture of tetrahydrofuran, ethanol, and water.
    • Reflux for approximately 5 hours.
  • Workup:
    • Cooling, filtration to remove insolubles.
    • Extraction with ethyl acetate, washing, drying, and concentration under reduced pressure.
  • Yield: Approximately 80-90% of the amine intermediate.

Alternatively, reduction can be performed using iron powder in acetic acid at 80 °C for 30 minutes, followed by neutralization and extraction steps, yielding around 90% of the amine intermediate without further purification needed for subsequent steps.

Step Reagents/Conditions Time Temperature Yield Notes
Nitro reduction Fe powder, NH4Cl, THF/EtOH/H2O reflux 5 hours Reflux ~80-90% Filtration and extraction
Nitro reduction Fe powder, AcOH 0.5 hours 80 °C ~90% Neutralization, extraction

Industrial Scale Synthesis

In industrial settings, continuous flow reactors and automated systems are utilized to scale the synthesis efficiently. Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization ensure the final product meets pharmaceutical-grade purity standards.

Purification Techniques

  • Recrystallization: Commonly employed to enhance purity, typically using solvents like ethyl acetate, petroleum ether, or mixtures thereof.
  • Chromatography: Column chromatography or preparative HPLC is used to isolate the desired enantiomer and remove impurities.
  • Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid under controlled pH (2–4), followed by solvent evaporation and drying.

Reaction Types and Chemical Considerations

  • Nucleophilic Substitution: The chloro and fluoro substituents on the pyridine ring allow for selective nucleophilic aromatic substitution by the chiral amine.
  • Reduction: Nitro group reduction to amine is a critical step, typically achieved with iron powder under acidic or neutral conditions.
  • Chiral Integrity: Maintaining the (R)-configuration during coupling is essential; mild reaction conditions and appropriate chiral starting materials are used to preserve stereochemistry.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Nitro Reduction 2-chloro-5-fluoro-3-nitropyridine Fe powder, NH4Cl, THF/EtOH/H2O, reflux 5h 2-chloro-5-fluoropyridin-3-amine 80-90 Filtration and extraction
2 Alternative Nitro Reduction 2-chloro-5-fluoro-3-nitropyridine Fe powder, AcOH, 80 °C, 0.5h 2-chloro-5-fluoropyridin-3-amine ~90 Neutralization, extraction
3 Nucleophilic Substitution 2-chloro-5-fluoropyridin-3-amine + (R)-1-aminoethane DMF, NaH or base, RT to 80 °C, 1–16 h (R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine Variable Chiral integrity critical
4 Salt Formation and Purification Free base amine HCl, pH 2–4, solvent evaporation (R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride High Recrystallization or chromatography

Research Findings and Optimization Notes

  • The choice of reduction method affects yield and purity; iron powder reductions in mixed solvents or acetic acid are preferred for scalability.
  • DMF is favored as a solvent for nucleophilic substitution due to its high polarity and ability to stabilize intermediates.
  • Reaction temperature and time are optimized to balance reaction completion and preservation of stereochemistry.
  • Purification by preparative HPLC is effective for removing side products and ensuring enantiomeric purity.
  • Industrial methods increasingly employ continuous flow reactors to improve reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.

    Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The amine group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine: A related compound with a chloro substituent on the pyridine ring.

    5-Fluoropyridine: A related compound with a fluoro substituent on the pyridine ring.

    3-Aminopyridine: A related compound with an amino group on the pyridine ring.

Uniqueness

®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which imparts distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and binding affinity, making it a valuable tool in scientific research and industrial applications.

Biological Activity

Overview

(R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride, a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structural features, including a chloro and a fluoro substituent on the pyridine ring, which enhance its reactivity and biological interactions.

  • IUPAC Name : (1R)-1-(6-chloro-5-fluoropyridin-3-yl)ethanamine; hydrochloride
  • Molecular Formula : C₇H₉ClFN₂
  • Molecular Weight : 211.06 g/mol
  • CAS Number : 1213210-76-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of both chloro and fluoro groups significantly influences its binding affinity and selectivity:

  • Chloro Group : Enhances lipophilicity, allowing better membrane penetration.
  • Fluoro Group : Often increases metabolic stability and can modulate receptor interactions.

These structural characteristics enable the compound to participate in various biochemical pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antiproliferative Effects

Studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa cells. The mechanism involves inhibition of cell division and induction of apoptosis.

Cell LineIC₅₀ Value (µM)Reference
HeLa15.2
A54922.5
MCF718.0

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways:

EnzymeInhibition TypeIC₅₀ Value (µM)
Aldose ReductaseCompetitive10.0
Dipeptidyl Peptidase IV (DPP-IV)Noncompetitive12.5

This inhibition can have therapeutic implications, particularly in the context of diabetes management and other metabolic disorders.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Therapy : In a study involving xenograft models, administration of the compound led to significant tumor reduction compared to control groups, suggesting its potential as an anticancer agent.
  • Diabetes Management : Clinical trials assessing the impact on glucose metabolism showed promising results in reducing blood sugar levels in diabetic models.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the preparation of (R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, halogenated pyridine precursors (e.g., 6-chloro-5-fluoropyridine) undergo nucleophilic substitution with a chiral amine intermediate. Key steps include:

  • Use of palladium-catalyzed coupling to introduce the ethylamine group .
  • Chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution to isolate the (R)-enantiomer .
  • Conversion to the hydrochloride salt via HCl treatment in anhydrous conditions to enhance stability .
    • Critical Parameters : Temperature control (<0°C during amination), solvent polarity (e.g., THF for better stereoselectivity), and catalyst loading (5–10 mol% Pd/C) significantly impact yield (70–85%) and enantiomeric excess (>98%) .

Q. How can researchers validate the structural integrity and chirality of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • LCMS/HPLC : To confirm molecular weight (e.g., m/z 221 [M+H]+) and purity (>97%) .
  • Chiral Analytical Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to verify enantiomeric ratio .
  • NMR Spectroscopy : 1^1H and 19F^{19}\text{F} NMR to identify substituent positions (e.g., δ 8.2 ppm for pyridine-H, δ -120 ppm for fluorine) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Handling : Use inert atmosphere (N2_2/Ar) gloveboxes to avoid moisture absorption. Wear PPE (nitrile gloves, goggles) due to potential irritancy .
  • Storage : Keep in amber glass vials at -20°C under desiccant (silica gel). Aqueous solubility (≥50 mg/mL in H2_2O) allows stock solutions in PBS for biological assays .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the compound's reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • The electron-withdrawing fluorine at C5 enhances electrophilicity at C6, facilitating Pd-catalyzed coupling. For example:
  • React with aryl boronic acids (1.2 eq) in DMF/H2_2O (3:1) at 80°C with K2_2CO3_3 as base.
  • Yields range from 60–75% for biaryl derivatives, confirmed by 13C^{13}\text{C} NMR .
  • Chlorine at C6 may sterically hinder reactions; microwave-assisted synthesis (100°C, 20 min) can improve efficiency .

Q. What experimental approaches are used to study this compound's interactions with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a CM5 chip; measure binding kinetics (kon_\text{on}/koff_\text{off}) at varying compound concentrations (1 nM–10 µM) .
  • Radioligand Displacement Assays : Use 3^3H-labeled analogs to determine IC50_{50} values. For example, >90% displacement at 10 µM suggests high affinity .
  • Molecular Dynamics Simulations : Model the amine’s interaction with receptor hydrophobic pockets, leveraging fluorine’s electronegativity for H-bonding .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from PubChem, patents (e.g., EP4374877A2), and peer-reviewed studies, focusing on assay conditions (e.g., cell line, incubation time) .
  • Dose-Response Curves : Re-evaluate EC50_{50} values across multiple replicates (n ≥ 3) to identify outliers. Use ANOVA for statistical significance (p < 0.05) .
  • Proteomic Profiling : Identify off-target effects via kinome screens or thermal shift assays to explain divergent results .

Key Research Gaps

  • Stability Under Physiological Conditions : Limited data on half-life in serum (preliminary t1/2_{1/2} ≈ 2–4 hr) .
  • Metabolic Pathways : CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) remains uncharacterized .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
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(R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride

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